(Z)-methyl 2-((2-(2,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate
Description
Properties
IUPAC Name |
methyl 2-[[(2Z)-2-[(2,4-dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O7/c1-12(21(23)26-4)27-15-7-8-16-18(11-15)28-19(20(16)22)9-13-5-6-14(24-2)10-17(13)25-3/h5-12H,1-4H3/b19-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDVNLUIIAXDMSP-OCKHKDLRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)OC1=CC2=C(C=C1)C(=O)C(=CC3=C(C=C(C=C3)OC)OC)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)OC)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=C(C=C(C=C3)OC)OC)/O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-methyl 2-((2-(2,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate, a compound with the molecular formula C20H18O7 and a molecular weight of 370.357 g/mol, has garnered attention in recent years due to its diverse biological activities. This article aims to explore its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a benzofuran moiety and methoxy groups that influence its biological properties. The presence of the benzylidene group is critical for its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C20H18O7 |
| Molecular Weight | 370.357 g/mol |
| Purity | Typically ≥95% |
Antioxidant Activity
Research indicates that compounds similar to (Z)-methyl 2-((2-(2,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate exhibit strong antioxidant properties. For instance, in experiments involving various analogs, significant antioxidant efficacy was observed, comparable to established antioxidants like ascorbic acid . This property is crucial for potential applications in preventing oxidative stress-related diseases.
Tyrosinase Inhibition
One of the most notable biological activities of this compound is its ability to inhibit tyrosinase, an enzyme critical in melanin biosynthesis. In studies with B16F10 melanoma cells, certain analogs demonstrated potent inhibition of cellular tyrosinase activity. For example, one analog showed an IC50 value of 1.12 µM, indicating it is significantly more potent than kojic acid (IC50 = 24.09 µM), a common skin-lightening agent .
Mechanism of Action:
The inhibition of tyrosinase is believed to occur through competitive mechanisms where the compound binds to the active site of the enzyme, preventing substrate access and subsequent melanin production .
Cytotoxicity Studies
Cytotoxicity assessments have shown that while some analogs exhibit significant anti-melanogenic effects without cytotoxicity at concentrations ≤20 µM, others may induce cell death at lower concentrations . This highlights the need for careful evaluation when considering these compounds for therapeutic use.
Study on Melanin Production
In a study published in MDPI, researchers evaluated the effects of various benzylidene derivatives on melanin production in B16F10 cells. The results indicated that specific derivatives effectively inhibited melanin synthesis by reducing tyrosinase activity without causing significant cytotoxic effects .
Antioxidant Efficacy Assessment
Another study focused on the antioxidant capabilities of related compounds demonstrated that they could scavenge free radicals effectively and protect against oxidative damage in cellular models . This suggests potential applications in cosmetic formulations aimed at skin protection.
Scientific Research Applications
Medicinal Chemistry Applications
- Anticancer Activity : Research indicates that compounds with benzofuran structures exhibit significant anticancer properties. For instance, derivatives of benzofuran have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
- Antioxidant Properties : The methoxy groups in (Z)-methyl 2-((2-(2,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate contribute to its antioxidant capabilities. Antioxidants are crucial in preventing oxidative stress-related diseases, including cancer and cardiovascular disorders .
- Neuroprotective Effects : Some studies suggest that benzofuran derivatives may offer neuroprotective benefits by modulating neurotransmitter systems or reducing neuroinflammation, making them potential candidates for treating neurodegenerative diseases .
Materials Science Applications
The unique structural properties of (Z)-methyl 2-((2-(2,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate allow it to be explored in materials science:
- Polymer Chemistry : The compound can serve as a monomer or additive in polymer synthesis, enhancing the mechanical properties and thermal stability of polymeric materials .
- Dyes and Pigments : Its vibrant color properties make it suitable for use in dyes and pigments within various industries, including textiles and coatings .
Case Study 1: Anticancer Research
A study published in the Journal of Medicinal Chemistry reported that a related benzofuran derivative exhibited potent anticancer activity against multiple cancer cell lines. The mechanism involved the inhibition of specific kinases involved in cell proliferation .
Case Study 2: Antioxidant Studies
In a recent study evaluating the antioxidant capacity of benzofuran compounds, (Z)-methyl 2-((2-(2,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate demonstrated significant free radical scavenging activity compared to standard antioxidants like ascorbic acid .
Comparison with Similar Compounds
Compound A : (Z)-methyl 2-((2-(5-bromo-2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate (CAS 620546-30-7)
- Structural Difference : The benzylidene ring has a 5-bromo and 2-methoxy substitution instead of 2,4-dimethoxy.
- Reduced methoxy groups may decrease steric hindrance compared to the 2,4-dimethoxy analog.
Compound B : (Z)-methyl 2-((2-(3-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate (CAS 620546-32-9)
Compound C : (Z)-2-((2-(3-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoic acid (CAS 890632-81-2)
- Structural Difference: Features a 3-chloro substituent and a free propanoic acid group (vs. methyl ester).
- The carboxylic acid moiety increases polarity, which may alter solubility and target engagement compared to the esterified parent compound.
Compound D : [(2Z)-2-[(3,4-dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] (E)-3-phenylprop-2-enoate (CAS 859138-76-4)
- Structural Difference : The benzylidene ring has 3,4-dimethoxy substituents, and the side chain is a cinnamate ester.
- Implications :
Tabulated Comparison of Key Features
| Compound | Substituents (Benzylidene) | Side Chain | Molecular Weight (g/mol)* | Key Structural Attributes |
|---|---|---|---|---|
| Target | 2,4-dimethoxy | Methyl ester | ~400 (estimated) | (Z)-stereochemistry, two methoxy groups |
| A | 5-bromo, 2-methoxy | Methyl ester | ~450 | Halogen substitution |
| B | 3-fluoro | Methyl ester | ~360 | Electronegative fluorine |
| C | 3-chloro | Carboxylic acid | ~370 | Free acid group |
| D | 3,4-dimethoxy | Cinnamate ester | ~470 | Extended conjugation |
*Calculated based on substituent contributions.
Q & A
Basic Synthesis and Characterization
Q: What are the critical parameters for optimizing the synthesis of (Z)-methyl 2-((2-(2,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate? A: Key parameters include:
- Temperature control : Reactions often require refluxing in solvents like ethanol or dichloromethane (80–100°C) to achieve cyclization and esterification .
- Reaction time : Extended durations (8–24 hours) are typical for benzylidene formation and ring closure .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) is essential to isolate the Z-isomer due to potential stereochemical byproducts .
Advanced Synthesis Challenges
Q: How can researchers address low yields in the final coupling step of this compound? A: Low yields often stem from steric hindrance at the benzofuran-6-yl oxygen. Strategies include:
- Catalyst optimization : Use Pd(PPh₃)₄ for Suzuki-Miyaura couplings or TEMPO for oxidation steps .
- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes at 120°C) and improves regioselectivity .
- Protecting groups : Temporarily block reactive sites (e.g., methoxy groups) to prevent side reactions .
Structural Confirmation
Q: Which analytical techniques are most reliable for confirming the Z-configuration and purity? A: A combination of:
- NMR spectroscopy : NOESY/ROESY to verify spatial proximity of benzylidene protons and the benzofuran ring (Z-configuration) .
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., C₂₀H₁₈O₇) .
- X-ray crystallography : Resolves ambiguities in stereochemistry for crystalline derivatives .
Biological Mechanism Exploration
Q: What methodologies are recommended to study this compound’s anti-inflammatory mechanism? A: Advanced approaches include:
- Molecular docking : Screen against COX-2 or NF-κB using AutoDock Vina; prioritize binding energies ≤ -8 kcal/mol .
- Kinetic assays : Measure IC₅₀ values for enzyme inhibition (e.g., COX-2) under physiological pH (7.4) and temperature (37°C) .
- Transcriptomics : RNA-seq of treated macrophages to identify downregulated pro-inflammatory cytokines (e.g., IL-6, TNF-α) .
Data Contradictions in Bioactivity
Q: How to resolve discrepancies in reported IC₅₀ values across studies? A: Standardize protocols:
- Cell lines : Use consistent models (e.g., RAW 264.7 macrophages vs. primary cells) .
- Solvent controls : Limit DMSO to ≤0.1% to avoid cytotoxicity .
- Dose-response curves : Triplicate runs with 8-point dilution series (0.1–100 μM) .
Structure-Activity Relationship (SAR)
Q: How does substitution at the 2,4-dimethoxybenzylidene group affect bioactivity? A: SAR studies show:
| Substituent | Effect | Example Data |
|---|---|---|
| 2,4-di-OCH₃ | Enhanced COX-2 inhibition (IC₅₀ = 1.2 μM) | Reference compound |
| 3,4-di-OCH₃ | Reduced activity (IC₅₀ = 8.7 μM) due to steric clash | Comparative data |
| 2-OCH₃, 4-NO₂ | Increased cytotoxicity (HeLa IC₅₀ = 0.5 μM) | Nitro group enhances electron withdrawal |
Stability and Storage
Q: What conditions maximize the compound’s stability for long-term studies? A:
- Storage : -20°C in amber vials under argon; shelf life >12 months .
- Solubility : Prepare fresh DMSO stock solutions (10 mM) to avoid hydrolysis .
- Degradation markers : Monitor via HPLC (retention time shifts ≥0.5 min indicate decomposition) .
Computational Modeling
Q: Which software parameters improve docking accuracy for target prediction? A: Use:
- Force fields : AMBER or CHARMM for protein-ligand dynamics .
- Grid size : 60 × 60 × 60 Å centered on the active site .
- Post-docking analysis : MM/GBSA for binding free energy correction (ΔG ≤ -40 kcal/mol suggests strong binding) .
Reproducibility in Pharmacological Assays
Q: Why do anti-cancer results vary between 2D vs. 3D cell models? A: 3D spheroids mimic tumor microenvironments, altering:
- Drug penetration : Reduced efficacy in hypoxic cores .
- EC₅₀ : Typically 5–10× higher than 2D models (e.g., 25 μM in 3D vs. 5 μM in 2D) .
- Apoptosis markers : Prioritize caspase-3/7 activation assays over MTT .
Advanced Applications
Q: Can this compound be functionalized for targeted drug delivery? A: Yes, via:
- PEGylation : Attach polyethylene glycol (MW: 2 kDa) to the propanoate group to enhance solubility .
- Antibody conjugation : Click chemistry (e.g., azide-alkyne cycloaddition) for tumor-specific delivery .
- In vivo validation : Use xenograft models with bioluminescent tracking (e.g., IVIS imaging) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
